N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. [] Benzimidazoles are aromatic organic compounds characterized by a benzene ring fused to an imidazole ring. [] N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide has been investigated for its potential use in research focusing on developing new drug candidates for various diseases. [] This analysis will focus on the chemical and physical properties, synthesis, and potential research applications of this compound, excluding any information related to drug use, dosage, or side effects.
Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) receptor antagonist currently undergoing clinical development for the treatment of anxiety and mood disorders. Research suggests it exhibits high occupancy of the human brain 5-HT(1A) receptor at doses with minimal acute side effects. []
Relevance: While not directly structurally related to N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide, DU 125530 is included due to its shared involvement in targeting the 5-HT(1A) receptor. This receptor is implicated in the pathophysiology and treatment of anxiety and depression. Examining compounds targeting this receptor, even with different structures, can offer insights into potential therapeutic avenues for conditions related to the 5-HT(1A) receptor. []
Compound Description: SCH 66712 is a potent mechanism-based inhibitor of human cytochrome P450 2D6. It demonstrates type I binding spectra and forms a protein adduct with CYP2D6, leading to enzyme inactivation. SCH 66712 exhibits some selectivity for CYP2D6, with 5-10 fold higher concentrations needed to inhibit other CYP isoforms like CYP3A4, CYP2C9, and CYP2C19. [, ]
Relevance: Both SCH 66712 and the target compound, N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide, share a piperazine ring system within their structures. This structural similarity might suggest shared pharmacological targets or mechanisms of action, particularly considering that the target compound is not extensively discussed within the provided papers. Further investigation into the specific activities of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide would be needed to confirm any direct relationship. [, ]
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory effects in vitro and in vivo, with a reduced potential for emetic side effects compared to first and second-generation PDE4 inhibitors. []
Relevance: EPPA-1 and N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide both contain a 4-methyl-1-piperazinyl moiety. The presence of this shared substructure suggests potential similarities in their binding affinities or interactions with specific targets. Understanding the structure-activity relationships of this shared moiety could be crucial for optimizing the pharmacological profiles of both compounds. []
Compound Description: CDRI Comp. 81-470 is a compound that has been investigated for its anthelmintic activity. It exhibits inhibitory effects on the energy metabolism of certain parasitic nematodes, including Ancylostoma ceylanicum and Nippostrongylus brasiliensis. []
Relevance: This compound shares a high degree of structural similarity with N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide. Both compounds contain a benzimidazole core substituted at the 2-position with a piperazinyl-containing side chain. The differences lie in the substituents on the piperazine ring and the presence of a carbamate group in CDRI Comp. 81-470 compared to the furamide group in the target compound. These structural similarities suggest that N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide may also possess anthelmintic properties or target similar biological pathways as CDRI Comp. 81-470. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.